4-[(2-Nitrophenyl)ethyl]morpholine
Description
4-[(2-Nitrophenyl)ethyl]morpholine is a nitrogen-containing heterocyclic compound featuring a morpholine ring linked via an ethyl spacer to a 2-nitrophenyl group. The nitro group at the ortho position of the phenyl ring and the ethyl bridge distinguish it from simpler morpholine derivatives. This compound’s structure grants it unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-[2-(2-nitrophenyl)ethyl]morpholine |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)12-4-2-1-3-11(12)5-6-13-7-9-17-10-8-13/h1-4H,5-10H2 |
InChI Key |
AJDBWRDAVBIXCF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical differences between 4-[(2-Nitrophenyl)ethyl]morpholine and its structural analogs:
Physicochemical Properties
- Melting Points :
- Solubility: Ethyl-linked derivatives (e.g., 4-[2-(4-nitrophenoxy)ethyl]morpholine) exhibit higher lipophilicity compared to direct phenyl-attached analogs .
- Conformational Stability : Morpholine rings in analogs like 4-(4-nitrophenyl)morpholine adopt chair conformations stabilized by aromatic stacking (perpendicular distance: 3.77 Å) . The ethyl spacer in the target compound likely introduces flexibility, altering packing efficiency.
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